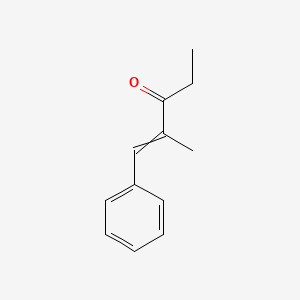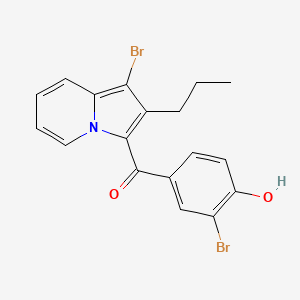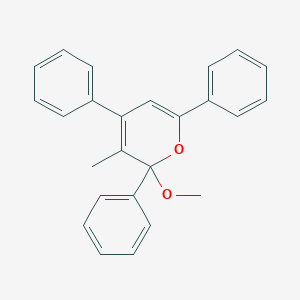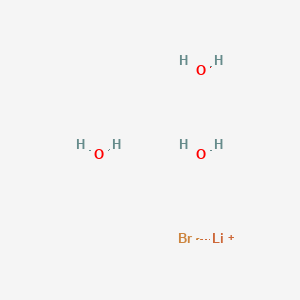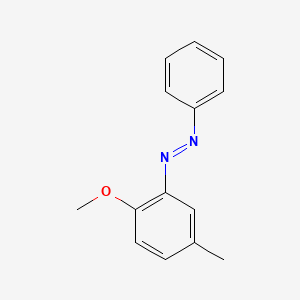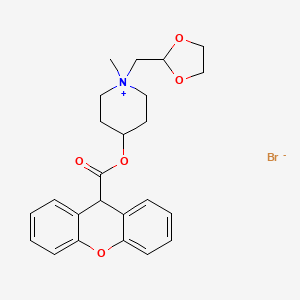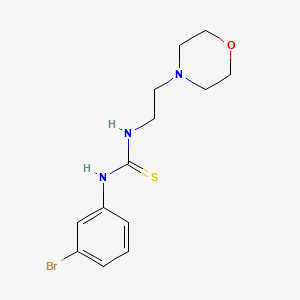
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a bromophenyl group, a morpholinoethyl group, and a thio group attached to the urea backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- typically involves the reaction of m-bromophenyl isothiocyanate with 2-morpholinoethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is essential for large-scale production.
Types of Reactions:
Oxidation: Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.
Substitution: Sodium hydroxide, ammonia, ethanol as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
科学的研究の応用
Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the bromophenyl and morpholinoethyl groups enhances its binding affinity and specificity.
類似化合物との比較
- Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-
- Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-
Comparison:
Urea, 1-(m-chlorophenyl)-3-(2-morpholinoethyl)-2-thio-: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and binding properties due to the difference in halogen atoms.
Urea, 1-(m-fluorophenyl)-3-(2-morpholinoethyl)-2-thio-: Contains a fluorine atom, which is smaller and more electronegative than bromine, potentially leading to different chemical behavior and biological activity.
Urea, 1-(m-iodophenyl)-3-(2-morpholinoethyl)-2-thio-: Features an iodine atom, which is larger and less electronegative than bromine, affecting its reactivity and interactions with molecular targets.
The uniqueness of Urea, 1-(m-bromophenyl)-3-(2-morpholinoethyl)-2-thio- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
73953-65-8 |
|---|---|
分子式 |
C13H18BrN3OS |
分子量 |
344.27 g/mol |
IUPAC名 |
1-(3-bromophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18BrN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
InChIキー |
OODVVKPBMVNXMC-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


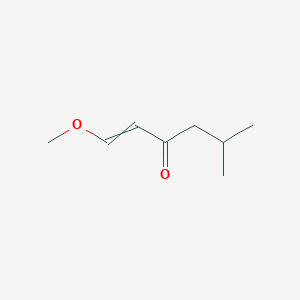
methylene]-](/img/structure/B14439254.png)
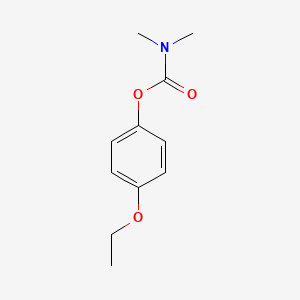
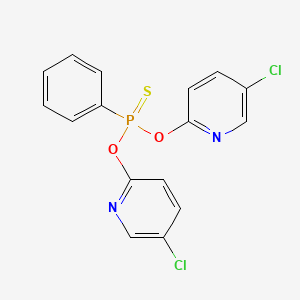
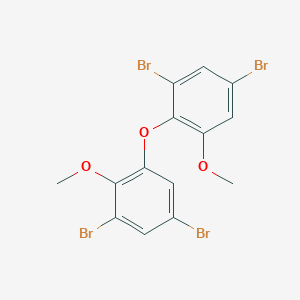
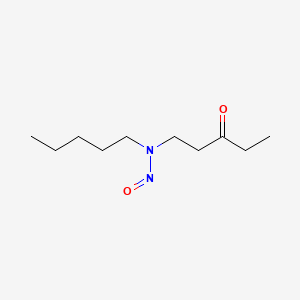
![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[2-(2-hydroxypropylamino)ethylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14439271.png)
